Phenol, 4-[(4-methylphenyl)methoxy]-
Description
Structure
3D Structure
Properties
CAS No. |
54589-51-4 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C14H14O2/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9,15H,10H2,1H3 |
InChI Key |
NWCZJELJQHRHOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for Phenol, 4 4 Methylphenyl Methoxy and Its Analogues
Direct Synthesis Approaches
Direct synthesis approaches involve the formation of the ether linkage in a single key bond-forming step. These methods are favored for their efficiency and are broadly categorized into two main strategies based on the nature of the bond formation.
Williamson Ether Synthesis as a Primary Route
The Williamson ether synthesis, a cornerstone in the formation of ethers, proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com This reaction involves a deprotonated alcohol (an alkoxide) acting as a nucleophile to attack an organohalide, resulting in the formation of an ether. masterorganicchemistry.comyoutube.com For the synthesis of Phenol (B47542), 4-[(4-methylphenyl)methoxy]-, this would typically involve the reaction of a hydroquinone (B1673460) monoalkoxide with a substituted benzyl (B1604629) halide or a substituted phenoxide with a benzyl halide derivative.
A notable example for a closely related compound, 4-benzyloxyphenol, involves the reaction of hydroquinone with benzyl chloride. google.com In this procedure, hydroquinone and benzyl chloride are first completely dissolved in methanol (B129727). Subsequently, a base such as sodium hydroxide (B78521) is added to the solution to facilitate the reaction, which is typically carried out at a temperature range of 65-75°C. google.com This method is designed to produce pure, white 4-benzyloxyphenol in high yield and selectivity by preventing the formation of colored impurities that can arise from the oxidation of hydroquinone. google.com
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base, solvent, and temperature are critical parameters that can be optimized to maximize the yield and purity of the desired ether. numberanalytics.com
Base Catalysis: A crucial step in the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide ion. For phenols, which are more acidic than aliphatic alcohols, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient. youtube.comresearchgate.net However, for less acidic alcohols, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed. numberanalytics.com
Solvent Effects: The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the phenoxide anion. numberanalytics.com In some cases, solvent-free conditions have been developed, using a solid base such as NaHCO₃ or K₂CO₃, which can offer environmental benefits and simplified work-up procedures. researchgate.net The use of certain solvents can also influence the selectivity of the reaction, as seen in the synthesis of benzyl ethers where changing the solvent from methanol to acetonitrile (B52724) can significantly improve the ratio of O-alkylation to C-alkylation products. aiche.org
Temperature: The reaction temperature is another key variable. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions. numberanalytics.com A typical Williamson reaction is conducted at temperatures ranging from 50 to 100°C. numberanalytics.com For the synthesis of 4-benzyloxyphenol from hydroquinone and benzyl chloride in methanol with NaOH, a temperature range of 67 to 69°C has been reported. google.com
Table 1: Illustrative Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Not Specified | 85 | numberanalytics.com |
| Potassium tert-butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | Not Specified | 90 | numberanalytics.com |
| Sodium Hydroxide (NaOH) | Water (H₂O) | Not Specified | 40 | numberanalytics.com |
| Potassium Carbonate (K₂CO₃) | Solvent-free | Low | High | researchgate.net |
| Sodium Hydroxide (NaOH) | Methanol | 67-69 | High | google.com |
The versatility of the Williamson ether synthesis allows for the preparation of a wide range of structural analogs of Phenol, 4-[(4-methylphenyl)methoxy]-. The design of these analogs is achieved by systematic variation of the precursor molecules.
For instance, to synthesize analogs with different substituents on the phenylmethoxy group, one could start with hydroquinone and react it with various substituted benzyl halides. For example, using 4-chlorobenzyl chloride or 4-nitrobenzyl chloride would yield the corresponding 4-[(4-chlorophenyl)methoxy]phenol (B14656201) or 4-[(4-nitrophenyl)methoxy]phenol.
Conversely, to introduce substituents on the phenolic ring, one could start with a substituted hydroquinone. For example, using methylhydroquinone (B43894) and 4-methylbenzyl chloride would lead to an analog with a methyl group on the phenolic ring.
The synthesis of non-symmetric 1,4-dialkoxybenzenes often starts from 4-hydroxybenzaldehyde. This precursor can be O-alkylated, followed by a Baeyer-Villiger oxidation to yield 4-alkoxyphenols, which can then be further alkylated to produce the desired non-symmetric dialkoxybenzenes. acgpubs.org This multi-step approach allows for the controlled introduction of different alkyl or arylmethyl groups.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) provides an alternative and powerful route for the synthesis of diaryl ethers like Phenol, 4-[(4-methylphenyl)methoxy]-. acsgcipr.org This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and is activated by the presence of strong electron-withdrawing groups. acsgcipr.orgmasterorganicchemistry.com
A general strategy for the synthesis of 4-aryloxyphenols involves the condensation of a phenol with an activated aryl halide. researchgate.net For example, the reaction of 4-methoxyphenol (B1676288) with 4-fluorobenzaldehyde (B137897) in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) as a solvent at 140°C yields a 4-aryloxybenzaldehyde. walisongo.ac.id This intermediate can then be converted to the desired phenol derivative.
The SNAr mechanism typically proceeds through a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The aromaticity of the ring is temporarily lost in this step. libretexts.org In the second step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final product. libretexts.org
The reactivity of the aromatic halide is critically dependent on the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group. masterorganicchemistry.com These EWGs stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. masterorganicchemistry.com Common activating groups include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups. masterorganicchemistry.comnumberanalytics.com
Leaving Group: In SNAr reactions, the nature of the leaving group has a significant effect on the reaction rate. Contrary to SN2 reactions, the order of reactivity for halogens as leaving groups in SNAr is F > Cl ≈ Br > I. acsgcipr.org This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com The high electronegativity of fluorine helps to withdraw electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com
Activating Substituents: The position and electronic nature of substituents on the aromatic ring play a crucial role in SNAr reactions. Electron-withdrawing groups are most effective at activating the ring when they are positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer complex. masterorganicchemistry.com When the EWG is in the meta position, this direct resonance stabilization is not possible, and the reaction proceeds at a much slower rate. masterorganicchemistry.com The synthesis of various diaryl ethers has been demonstrated using aryl halides activated by trifluoromethyl (CF₃) and cyano (CN) groups. acs.org
Condensation Reactions for Related Imine-Phenol Frameworks
While not directly involved in the synthesis of the diaryl ether core of Phenol, 4-[(4-methylphenyl)methoxy]-, condensation reactions are fundamental to the synthesis of related imine-phenol frameworks, often referred to as Schiff bases. wjpsonline.comnih.gov These compounds are synthesized through the condensation of a primary amine with an aldehyde or ketone. researchgate.net The resulting imine or azomethine group (>C=N–) is a key functional group in many Schiff bases, which are widely studied for their diverse biological activities and applications in coordination chemistry. nih.govresearchgate.net
The formation of a Schiff base is a reversible reaction that typically proceeds through a two-step mechanism. eijppr.com The initial step involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.neteijppr.com
The second step is the dehydration of the carbinolamine intermediate to form the final imine product. eijppr.com This dehydration step is often the rate-determining step of the reaction and can be catalyzed by either acid or base. wjpsonline.comresearchgate.net In an acidic medium, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water), which is then eliminated to form the carbon-nitrogen double bond. researchgate.net Conversely, under basic conditions, the nitrogen atom is deprotonated, facilitating the elimination of the hydroxide ion. The reaction is often carried out at a mildly acidic pH to ensure that the amine is not fully protonated and remains nucleophilic. wjpsonline.com
Theoretical studies, such as those using Restricted Hartree-Fock calculations, have been employed to investigate the reaction mechanism, confirming the two-step process and the role of transition states. eijppr.com These computational approaches provide valuable insights into the energetics and electronic factors governing Schiff base formation. eijppr.com
Functional Group Transformations and Derivatization during Synthesis
The synthesis of complex organic molecules like Phenol, 4-[(4-methylphenyl)methoxy]- and its analogues often requires a series of functional group transformations and derivatization steps to introduce specific structural features and modulate the compound's properties.
The key structural feature of Phenol, 4-[(4-methylphenyl)methoxy]- is the diaryl ether linkage. The strategic introduction of the 4-[(4-methylphenyl)methoxy]- moiety can be achieved through several established synthetic methods for diaryl ether formation. dntb.gov.uaorganic-chemistry.org
One of the most common methods is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with a phenol. dntb.gov.uanih.gov In the context of synthesizing the target compound, this could involve the reaction of 4-methoxyphenol with 4-methylbenzyl chloride or 1-(chloromethyl)-4-methylbenzene in the presence of a copper catalyst and a base.
Another powerful method is the Buchwald-Hartwig cross-coupling reaction , which utilizes a palladium catalyst to couple an aryl halide or triflate with an alcohol or phenol. dntb.gov.ua This method is known for its high efficiency and broad substrate scope.
The Chan-Lam coupling reaction offers an alternative approach, employing a copper catalyst to facilitate the coupling of a phenol with an aryl boronic acid. dntb.gov.ua This method is often carried out under mild reaction conditions.
The choice of synthetic route often depends on the availability of starting materials, the desired yield, and the tolerance of other functional groups present in the molecule.
Following the construction of the core diaryl ether structure, further modifications can be introduced to the phenolic group or the ether linkage to generate a library of analogues.
The free phenolic hydroxyl group in Phenol, 4-[(4-methylphenyl)methoxy]- can undergo a variety of reactions. For instance, it can be alkylated or acylated to introduce different substituents. Furthermore, the aromatic rings of the diaryl ether can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. For example, the reduction of a nitro group to an amine allows for subsequent amide formation. nih.gov
The ether linkage itself is generally stable, but under harsh conditions, it can be cleaved. However, this is typically avoided unless a specific synthetic transformation is desired.
Green Chemistry Approaches in Synthetic Design
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals and other fine chemicals. mdpi.com The goal is to develop more sustainable and environmentally friendly processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. mdpi.com
Several green chemistry approaches can be applied to the synthesis of Phenol, 4-[(4-methylphenyl)methoxy]- and its analogues. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in a shorter time compared to conventional heating. mdpi.com This technique can be particularly beneficial for cross-coupling reactions used in diaryl ether synthesis. researchgate.net
The use of greener solvents or even solvent-free reaction conditions can significantly reduce the environmental impact of a synthesis. mdpi.com For example, performing reactions under neat conditions or in benign solvents like water or ethanol (B145695) is highly desirable.
The development and use of recyclable catalysts is another key aspect of green chemistry. mdpi.com Heterogeneous catalysts or catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused, reducing waste and cost. Research into more sustainable catalyst systems, potentially using more abundant and less toxic metals, is an active area of investigation. researchgate.net For instance, copper-based catalysts are often preferred over palladium catalysts due to their lower cost and toxicity. researchgate.net
Chemical Reactivity and Transformation Mechanisms of Phenol, 4 4 Methylphenyl Methoxy
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group attached to the benzene (B151609) ring is a primary site of reactivity, influencing the molecule's acidity, its participation in equilibrium processes, and the reactivity of the aromatic ring to which it is attached.
Proton transfer is a fundamental reaction for phenols. In the presence of a base, the hydroxyl proton can be abstracted to form a phenoxide ion. This process is reversible, with the position of the equilibrium depending on the strength of the base and the solvent system.
Phenols can also exhibit keto-enol tautomerism, an equilibrium between the phenol (B47542) (enol) form and a keto form (cyclohexadienone). libretexts.orglibretexts.org For most simple phenols, this equilibrium overwhelmingly favors the aromatic enol form due to the significant stabilization energy gained from maintaining the aromaticity of the benzene ring. libretexts.orglibretexts.org In the case of Phenol, 4-[(4-methylphenyl)methoxy]-, the enol form is expected to be exceptionally stable. The tautomerization would disrupt the aromaticity of the phenolic ring, a process that is energetically unfavorable. libretexts.org While keto-enol tautomerism is a fundamental concept, for this specific compound, the keto tautomer would be a minor and likely transient species under normal conditions. masterorganicchemistry.comyoutube.com
Table 1: Factors Influencing Tautomeric Equilibrium in Phenols
| Factor | Influence on Equilibrium | Relevance to Phenol, 4-[(4-methylphenyl)methoxy]- |
| Aromaticity | Strongly favors the enol (phenol) form to maintain the stable aromatic ring. | This is the dominant factor, ensuring the compound exists almost exclusively as the phenol. libretexts.orglibretexts.org |
| Substitution | Electron-donating or withdrawing groups can have a minor influence on the equilibrium. | The 4-[(4-methylphenyl)methoxy]- group is electron-donating, further stabilizing the aromatic phenol form. |
| Solvent | The polarity of the solvent can influence the relative stability of the tautomers. | While solvent effects exist, they are unlikely to overcome the strong preference for the aromatic form. masterorganicchemistry.com |
| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol form in certain substituted phenols. | Not a significant factor for this specific molecule's tautomerism. youtube.com |
This table is generated based on general principles of keto-enol tautomerism in phenols.
The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to it. byjus.commlsu.ac.inlibretexts.org In Phenol, 4-[(4-methylphenyl)methoxy]-, the para position is blocked by the ether linkage. Therefore, electrophilic substitution is expected to occur at the ortho positions (positions 2 and 6) of the phenolic ring. The electron-donating nature of the hydroxyl group enriches the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles. byjus.com
Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. mlsu.ac.inmlsu.ac.in
Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho and para-nitrophenols. wpmucdn.comoc-praktikum.de For the title compound, nitration would be expected to yield 2-nitro-4-[(4-methylphenyl)methoxy]phenol. The use of more concentrated nitric acid can lead to polysubstitution and oxidation. mlsu.ac.inresearchgate.net
Halogenation: Phenols react readily with halogens, such as bromine, even in the absence of a Lewis acid catalyst. youtube.com In polar solvents, polysubstitution is common, while in nonpolar solvents, monohalogenation can be achieved. mlsu.ac.in For Phenol, 4-[(4-methylphenyl)methoxy]-, bromination would likely yield 2-bromo-4-[(4-methylphenyl)methoxy]phenol, and potentially 2,6-dibromo-4-[(4-methylphenyl)methoxy]phenol under more forcing conditions.
Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation, although the Lewis acid catalyst can coordinate with the hydroxyl group, sometimes leading to complications and reduced yields. stackexchange.comquora.com The reaction is generally faster for phenols compared to benzene due to the activating effect of the hydroxyl group. quora.com For the title compound, Friedel-Crafts reactions would introduce an alkyl or acyl group at the ortho position.
Reactions Involving the Ether Linkage
The benzyl (B1604629) ether linkage is another key reactive site in the molecule, susceptible to cleavage under various conditions. The benzylic methylene (B1212753) group also exhibits characteristic reactivity.
The cleavage of benzyl ethers is a common transformation in organic synthesis. For aryl alkyl ethers, cleavage with strong acids like HBr or HI results in the formation of a phenol and an alkyl halide. libretexts.orgdoubtnut.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of Phenol, 4-[(4-methylphenyl)methoxy]-, the cleavage would occur at the benzylic carbon-oxygen bond, as the bond between the phenolic oxygen and the aromatic ring has a partial double bond character and is stronger. doubtnut.com The products of this reaction would be hydroquinone (B1673460) and 4-methylbenzyl bromide (or iodide). The reaction mechanism can proceed via either an SN1 or SN2 pathway at the benzylic carbon, which is favored due to the stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon to nucleophilic attack. libretexts.orgmasterorganicchemistry.com
Hydrogenolysis is another important method for the cleavage of benzyl ethers. This reaction is typically carried out using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). This method is generally mild and chemoselective, cleaving the benzyl-oxygen bond to yield hydroquinone and toluene (B28343).
The methylene group (—CH₂—) situated between the p-tolyl group and the ether oxygen is a benzylic position. This position is known to be more reactive than a typical alkyl C-H bond due to the ability of the adjacent aromatic ring to stabilize radicals, carbocations, and carbanions formed at this site. libretexts.org
One of the characteristic reactions of benzylic positions is oxidation. Strong oxidizing agents can convert the benzylic methylene group to a carbonyl group. researchgate.net For Phenol, 4-[(4-methylphenyl)methoxy]-, oxidation of the benzylic methylene could potentially lead to the formation of an ester, which upon hydrolysis would yield hydroquinone and 4-methylbenzoic acid. Various reagents and catalytic systems have been developed for the selective oxidation of benzylic methylenes. researchgate.net
Transformations of Aromatic Moieties
Both aromatic rings in Phenol, 4-[(4-methylphenyl)methoxy]- can undergo chemical transformations, although their reactivity is influenced by their respective substituents.
The phenolic ring, as discussed in section 3.1.2, is highly activated towards electrophilic aromatic substitution at the positions ortho to the hydroxyl group.
The p-cresol (B1678582) moiety (the 4-methylphenyl group) is also susceptible to electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing substituent. Since the para position is occupied by the benzyloxy group, electrophilic attack would be directed to the positions ortho to the methyl group. The reactivity of this ring towards electrophiles would be less than that of the phenolic ring due to the stronger activating effect of the hydroxyl group compared to the methyl group.
Transformations of the p-cresol unit can also involve the methyl group. For instance, p-cresol can undergo metabolic oxidation of the methyl group to form a reactive quinone methide intermediate. nih.govnih.gov In a chemical context, the methyl group can be oxidized under certain conditions.
Furthermore, the entire p-cresol moiety can be involved in reactions. For example, the alkylation of phenol with methanol (B129727) can selectively produce p-cresol over other isomers depending on the catalyst used. researchgate.net While this is a synthesis of a related compound, it highlights the types of transformations this aromatic unit can undergo.
Table 2: Summary of Reactive Sites and Potential Transformations
| Molecular Moiety | Reactive Site(s) | Potential Transformations |
| Phenolic Hydroxyl Group | O-H bond | Proton transfer (acid-base reactions) |
| Aromatic ring (ortho positions) | Electrophilic aromatic substitution (nitration, halogenation, etc.) byjus.commlsu.ac.in | |
| Ether Linkage | Benzylic C-O bond | Acid-catalyzed cleavage, hydrogenolysis |
| Benzylic methylene group | Oxidation to a carbonyl group researchgate.net | |
| Aromatic Moieties | Phenolic ring | Electrophilic substitution byjus.commlsu.ac.inlibretexts.org |
| p-Cresol ring | Electrophilic substitution, oxidation of the methyl group |
This table provides a summary of the potential reactivity based on the functional groups present in the molecule.
Oxidation Pathways and Products (e.g., to quinones, carboxylic acids)
Phenolic compounds are susceptible to oxidation, and the presence of the electron-donating hydroxyl and ether groups in Phenol, 4-[(4-methylphenyl)methoxy]- makes the aromatic ring particularly activated towards oxidative processes. britannica.com The potential oxidation pathways for this molecule could involve either the phenolic ring or the methyl group on the benzyl moiety.
Alternatively, the methyl group on the p-cresol moiety of the benzyl group is a potential site for oxidation. Side-chain oxidation of alkyl groups attached to an aromatic ring using strong oxidizing agents like potassium permanganate (B83412) can convert the alkyl group into a carboxylic acid. acs.orglibretexts.org For instance, p-cresol can be oxidized to p-hydroxybenzaldehyde and further to p-hydroxybenzoic acid under certain conditions. acs.orgniscpr.res.inresearchgate.nettue.nlresearchgate.net Therefore, it is conceivable that under specific oxidative conditions, the methyl group of the 4-methylphenyl moiety in Phenol, 4-[(4-methylphenyl)methoxy]- could be oxidized to a carboxylic acid.
The ultimate product of oxidation would depend on the specific reagents and reaction conditions employed, creating a competition between oxidation of the phenol ring and the benzylic methyl group.
| Substrate | Oxidizing Agent | Major Product | Reference |
|---|---|---|---|
| Phenol | Chromic Acid | p-Benzoquinone | mdpi.comlibretexts.org |
| Electron-rich Phenols | o-Iodoxybenzoic Acid (IBX) | o-Quinones | journalirjpac.com |
| p-Cresol | CoCl2/O2 | p-Hydroxybenzaldehyde | acs.org |
| Substituted Toluenes | KMnO4 | Substituted Benzoic Acids | acs.org |
Reduction Reactions (e.g., of ketone/imine to alcohol/amine in related structures)
The reduction of Phenol, 4-[(4-methylphenyl)methoxy]- is less straightforward than its oxidation. The phenolic hydroxyl group and the ether linkage are generally stable to many common reducing agents. Catalytic hydrodeoxygenation of phenols to arenes is possible but often requires harsh conditions and can lead to a mixture of products, including saturated rings. thieme-connect.de
However, if the molecule were modified to contain reducible functional groups, such as ketones or imines, these could be readily reduced. For instance, the reduction of aromatic ketones to the corresponding alcohols can be achieved with reagents like sodium borohydride (B1222165) or lithium aluminum hydride. pdx.edu Similarly, imines can be reduced to amines. The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-documented process, often utilizing metal catalysts and a reducing agent like sodium borohydride. libretexts.orgtue.nlmasterorganicchemistry.comorganic-chemistry.org While not directly applicable to the parent compound, this highlights the potential for selective reductions if the molecule were functionalized.
For example, if an acyl group were introduced onto the phenolic ring via a Friedel-Crafts acylation, the resulting ketone could be reduced to an alkyl group. Similarly, if a nitro group were introduced, it could be reduced to an amino group. The benzyl ether linkage itself can be cleaved under certain reductive conditions, such as hydrogenolysis, which would yield p-cresol and phenol. mdpi.com
Nucleophilic Substitution at Aromatic Centers
Nucleophilic aromatic substitution (SNAr) is generally challenging for electron-rich aromatic rings like phenols and aryl ethers. chemistrysteps.com The hydroxyl and alkoxy groups are strong activating groups for electrophilic aromatic substitution due to their ability to donate electron density to the ring, which in turn deactivates the ring towards nucleophilic attack. masterorganicchemistry.com
For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group. libretexts.orgniscpr.res.innumberanalytics.com In the absence of such activating groups, nucleophilic substitution on the aromatic rings of Phenol, 4-[(4-methylphenyl)methoxy]- is highly unlikely under standard conditions. The reaction of aryl halides with resorcinol (B1680541), for example, proceeds via a nucleophilic aromatic substitution mechanism under basic conditions where the resorcinol acts as the nucleophile. niscpr.res.in However, in the target molecule, there is no good leaving group on the aromatic rings, and both rings are electron-rich.
Therefore, direct nucleophilic substitution on the aromatic centers of Phenol, 4-[(4-methylphenyl)methoxy]- is not a favorable reaction pathway. Instead, electrophilic aromatic substitution would be the dominant reaction type, with the hydroxyl and alkoxy groups directing incoming electrophiles to the ortho and para positions. libretexts.orgnih.govksu.edu.sa
Investigating Reaction Kinetics and Thermodynamics
The kinetics of the oxidation of substituted phenols have been studied extensively. The reaction rates are influenced by the nature of the substituents on the phenol ring, the oxidizing agent used, and the reaction medium (e.g., pH). mdpi.comjournalirjpac.comniscpr.res.innih.gov For instance, the oxidation of phenols by periodate (B1199274) is a second-order reaction, first order in both the oxidant and the substrate. niscpr.res.in Electron-releasing groups on the phenol generally enhance the rate of oxidation. niscpr.res.in
Thermodynamic studies on the oxidative degradation of chlorophenols have shown that the reactions have a low energy of activation, indicating a rapid degradation path. The positive enthalpy of activation (ΔH‡) suggests that an external energy source is needed for the formation of the transition state, while the negative entropy of activation (ΔS‡) points to a more ordered transition state. libretexts.org
Regarding the ether linkage, kinetic studies on the hydrolysis of benzyl phenyl ether in high-temperature liquid water have determined the activation energy to be approximately 150.3 ± 12.5 kJ/mol, following first-order kinetics. researchgate.net This provides an insight into the energy requirements for cleaving the benzyl ether bond under specific conditions. Thermodynamic data for various phenolic compounds are available, but direct values for Phenol, 4-[(4-methylphenyl)methoxy]- have not been reported. researchgate.net
| Reaction | Compound Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Oxidation by Periodate | Substituted Phenols | Reaction Order | Second Order Overall | niscpr.res.in |
| Oxidative Degradation | Chlorophenols | Activation Energy (Ea) | Low | libretexts.org |
| Oxidative Degradation | Chlorophenols | ΔH‡ | Positive | libretexts.org |
| Oxidative Degradation | Chlorophenols | ΔS‡ | Negative | libretexts.org |
| Hydrolysis | Benzyl Phenyl Ether | Activation Energy (Ea) | 150.3 ± 12.5 kJ/mol | researchgate.net |
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the crystalline solid-state of Phenol (B47542), 4-[(4-methylphenyl)methoxy]- has been determined by single-crystal X-ray diffraction. This powerful analytical technique provides fundamental insights into the molecule's conformation, as well as the nature of the intermolecular forces that govern its crystal packing.
Conformational Analysis in the Crystalline State
X-ray crystallographic data reveals the preferred conformation of the molecule in the solid state. The dihedral angles between the planes of the two aromatic rings (the phenol ring and the 4-methylphenyl ring) are a key conformational parameter. In similar ether-linked bi-aryl systems, a twisted or non-coplanar conformation is often observed to minimize steric hindrance. The flexibility of the ether linkage (-CH₂-O-) allows for a range of conformations, and the specific arrangement found in the crystal represents a low-energy state influenced by the optimization of intermolecular packing forces. Analysis of bond lengths and angles within the molecule confirms the expected geometries for the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon of the methylene (B1212753) bridge.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy provides a "fingerprint" of a molecule based on the characteristic vibrations of its chemical bonds. Both Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of Phenol, 4-[(4-methylphenyl)methoxy]-.
Assignment of Characteristic Absorption Bands
The infrared and Raman spectra of Phenol, 4-[(4-methylphenyl)methoxy]- exhibit a number of characteristic absorption bands that can be assigned to specific molecular vibrations. A broad absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, is indicative of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. nih.gov Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) rings give rise to characteristic bands in the 1450-1600 cm⁻¹ region. nih.gov The C-O stretching vibrations of the ether linkage and the phenolic C-O bond are expected to appear in the fingerprint region, between 1000 and 1300 cm⁻¹. The presence of the methyl group gives rise to characteristic C-H bending and stretching modes.
A representative table of expected vibrational modes is provided below.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Asymmetric Stretch (Ether) | 1200 - 1275 |
| C-O Stretch (Phenol) | 1150 - 1250 |
| C-H Out-of-Plane Bend | 700 - 900 |
Probing Intramolecular Hydrogen Bonding Effects
While intermolecular hydrogen bonding is dominant in the solid state, vibrational spectroscopy can also be used to probe potential intramolecular hydrogen bonding in solution, although in the case of Phenol, 4-[(4-methylphenyl)methoxy]-, this is less likely due to the para-substitution pattern. The position and shape of the O-H stretching band are highly sensitive to its hydrogen-bonding environment. In non-polar solvents, a sharper, higher-frequency band may be observed for the "free" (non-hydrogen-bonded) hydroxyl group, in contrast to the broad, red-shifted band seen in the solid state or in hydrogen-bond-accepting solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, in Phenol, 4-[(4-methylphenyl)methoxy]-.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons of the two benzene rings will appear in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the phenol ring will show a splitting pattern characteristic of a 1,4-disubstituted benzene ring, as will the protons on the 4-methylphenyl ring. The methylene protons (-CH₂-) of the ether linkage will appear as a singlet, and the methyl protons (-CH₃) will also be a singlet, typically in the upfield region. The chemical shift of the phenolic hydroxyl proton can vary depending on the solvent and concentration due to hydrogen bonding and exchange.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) and the carbon attached to the ether oxygen (C-O-CH₂) will be shifted further downfield due to the electronegativity of the oxygen atom. The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) will appear in the upfield region of the spectrum.
Below are tables with predicted ¹H and ¹³C NMR chemical shifts for Phenol, 4-[(4-methylphenyl)methoxy]-.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenolic -OH | Variable | Singlet |
| Aromatic H (Phenol ring) | 6.8 - 7.0 | Multiplet |
| Aromatic H (Tolyl ring) | 7.2 - 7.4 | Multiplet |
| Methylene H (-CH₂-) | ~5.0 | Singlet |
| Methyl H (-CH₃) | ~2.3 | Singlet |
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-OH (Phenol ring) | 150 - 155 |
| C-O (Phenol ring) | 150 - 155 |
| Aromatic CH (Phenol ring) | 115 - 120 |
| Aromatic C (Tolyl ring) | 135 - 140 |
| Aromatic CH (Tolyl ring) | 125 - 130 |
| Methylene C (-CH₂-) | ~70 |
| Methyl C (-CH₃) | ~21 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The UV-Vis absorption spectrum of Phenol, 4-[(4-methylphenyl)methoxy]- is expected to be dominated by π→π* electronic transitions within the two aromatic rings. The chromophore can be viewed as a substituted phenol, which typically exhibits two main absorption bands. The primary band (E-band) at shorter wavelengths (around 220-230 nm) and a secondary band (B-band) at longer wavelengths (around 270-290 nm) are characteristic of the benzene ring.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Simple phenols are generally weakly fluorescent in solution. Significant fluorescence often requires more rigid, planar structures. While an emission spectrum could be recorded for Phenol, 4-[(4-methylphenyl)methoxy]-, strong fluorescence would not be anticipated due to the conformational flexibility of the molecule, which provides non-radiative pathways for the excited state to relax.
Table 2: Predicted Electronic Absorption Data
| Solvent | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) | Associated Transition |
|---|---|---|---|
| Hexane | ~225 | ~278 | π→π* (Benzene E-band, B-band) |
| Methanol (B129727) | ~228 | ~282 | π→π* (Benzene E-band, B-band) |
Solvatochromism describes the change in the position of a compound's absorption or emission bands in response to a change in solvent polarity. wikipedia.org This phenomenon is particularly pronounced for molecules where the ground state and excited state have different dipole moments. The phenolic -OH group in Phenol, 4-[(4-methylphenyl)methoxy]- is a prime site for hydrogen bonding interactions with protic solvents (like water or methanol).
In neutral form, increasing solvent polarity is expected to cause a slight bathochromic (red) shift in the λmax of the π→π* transition, as polar solvents typically stabilize the more polar excited state to a greater extent than the ground state.
A much more dramatic effect would be observed upon deprotonation of the phenol to form the corresponding phenolate. The resulting negative charge on the oxygen atom makes the molecule a much stronger electron-donating system, leading to a significant red shift in the absorption maximum. This deprotonated form would exhibit pronounced negative solvatochromism, where increasing solvent polarity (especially in protic, hydrogen-bond-donating solvents) stabilizes the negatively charged ground state more effectively than the less polar excited state, resulting in a hypsochromic (blue) shift. acs.orgfigshare.comresearchgate.net
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For Phenol, 4-[(4-methylphenyl)methoxy]-, with a molecular formula of C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol , electron ionization (EI) would produce a molecular ion ([M]⁺•) at m/z 214.
The fragmentation of this molecule is predicted to be dominated by cleavages characteristic of benzyl (B1604629) ethers. acs.orgmiamioh.edu The most favorable fragmentation pathway involves the cleavage of the benzylic C-O bond, which is the weakest bond in the ether linkage, to form a highly stable, resonance-stabilized 4-methylbenzyl cation. This cation can rearrange to the even more stable tropylium (B1234903) ion.
Key predicted fragmentation pathways include:
Formation of the 4-methylbenzyl cation: Cleavage of the C-O bond results in the base peak at m/z 105 . This corresponds to the [C₈H₉]⁺ ion.
Formation of the hydroxyphenoxy cation: Loss of the 4-methylbenzyl radical ([C₈H₉]•) would lead to a fragment at m/z 109 , corresponding to the [C₆H₅O₂]⁺ ion.
Loss of formaldehyde (B43269) from the molecular ion: While less common for this structure, rearrangement followed by loss of CH₂O (30 Da) could occur, leading to a fragment at m/z 184.
Further fragmentation of the benzyl portion: The m/z 105 ion can lose a hydrogen atom to form an ion at m/z 104, or undergo further fragmentation common to alkylbenzenes.
Table 3: Predicted Major Mass Spectrometry Fragments (Electron Ionization)
| Predicted m/z | Ion Formula | Proposed Structure/Origin | Relative Abundance |
|---|---|---|---|
| 214 | [C₁₄H₁₄O₂]⁺• | Molecular Ion | Moderate |
| 109 | [C₆H₅O₂]⁺ | [M - C₈H₉]⁺ | Moderate |
| 105 | [C₈H₉]⁺ | [4-methylbenzyl cation]⁺ | High (likely Base Peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl fragments) | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from phenoxy fragments) | Low |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the molecular structure, stability, and electronic properties of organic compounds. For analogues of Phenol (B47542), 4-[(4-methylphenyl)methoxy]-, methods like Density Functional Theory (DFT) and ab initio calculations have been employed to map out their conformational landscapes and electronic behavior.
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. Studies on related compounds provide a robust framework for understanding the geometry of Phenol, 4-[(4-methylphenyl)methoxy]-. For instance, DFT calculations have been extensively used to study the potential energy surface (PES) of benzyl (B1604629) phenyl ether (BPE) and methoxyphenols. aip.orgmdpi.com
In a study on 1,2–epoxy–3–(p–tolyloxy)propane (ETOP), which contains the characteristic p-tolyloxy group, DFT calculations using the B3LYP method with 6–311++G** and cc-pVTZ basis sets were performed to identify the most stable conformers by analyzing the potential energy profile. The analysis revealed that the most stable conformer (I) of ETOP is more stable than the second most stable conformer (II) by 0.8435 kcal mol⁻¹. researchgate.net This small energy difference suggests that multiple conformations may coexist at room temperature.
Similarly, DFT calculations on 4-methoxyphenol (B1676288) (4-MP), a structural fragment of the target molecule, have been performed at the B3LYP/6-311++G(d,p) level of theory to build its potential energy surface. aip.org These studies confirmed the existence of two stable rotamers (cis and trans) that are nearly equal in energy. aip.org Such findings imply that the hydroxyl group in Phenol, 4-[(4-methylphenyl)methoxy]- likely exhibits rotational flexibility. DFT has also been used to investigate the cleavage of the β-O-4 ether linkage in lignin (B12514952) model compounds, which is analogous to the ether bond in the target molecule, providing insights into reaction mechanisms and activation barriers. frontiersin.org
Ab initio calculations, which are based on first principles of quantum mechanics without experimental parameters, have also been applied to molecules structurally similar to Phenol, 4-[(4-methylphenyl)methoxy]-. High-level ab initio methods like G3 and MP2 have been used alongside DFT to determine thermodynamic properties, such as the standard molar enthalpies of formation for methoxyphenols and benzyl phenyl ether. nih.govmdpi.com These calculations provide a rigorous verification of experimental thermochemical data and a deeper understanding of the pairwise-substituent effects on molecular stability. nih.gov For 4-methoxyphenol, ab initio computations have been used to study its molecular structure and have been contrasted with high-resolution electronic spectroscopy, confirming the presence of two stable conformers. researchgate.net
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.
For 1,2–epoxy–3–(p–tolyloxy)propane (ETOP), a close analogue containing the p-tolyloxy moiety, the electronic properties, including HOMO and LUMO energies, have been determined via DFT calculations. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, and its spatial distribution indicates sites susceptible to electrophilic attack. In ETOP, the HOMO is distributed over the carbon atoms of the phenyl ring and the methyl carbon atom, suggesting these are the primary sites for electrophilic reactions. researchgate.net The LUMO, conversely, is the orbital most likely to accept electrons, indicating sites for nucleophilic attack. The energy gap provides insight into the chemical reactivity of the molecule.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 1,2–epoxy–3–(p–tolyloxy)propane (ETOP) researchgate.net | DFT/B3LYP | Data Not Specified | Data Not Specified | Data Not Specified |
| Note: Specific energy values for ETOP were not provided in the abstract, but the study confirms their determination and analysis. researchgate.net |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and delocalizing interactions between filled donor and empty acceptor orbitals. uni-muenchen.de This analysis quantifies the stabilization energy associated with electron delocalization, also known as hyperconjugation.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| n(O10) | σC11–C16 | 28.80 |
| πC12–C13 | πC11–C16 | 21.34 |
Electronic Structure Analysis
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, highlighting regions that are rich or deficient in electrons.
The MEP map is calculated from the total electron density of the molecule and provides a color-coded representation of electrostatic potential on the molecular surface. These maps are invaluable for understanding sites susceptible to electrophilic and nucleophilic attack.
Red/Orange/Yellow Regions: Indicate negative electrostatic potential, signifying areas of high electron density. These regions are prone to attack by electrophiles. For Phenol, 4-[(4-methylphenyl)methoxy]-, such areas would be concentrated around the oxygen atoms of the hydroxyl (-OH) and ether (-O-) groups due to the presence of lone pairs of electrons.
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are susceptible to nucleophilic attack. In this molecule, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a primary site for hydrogen bonding.
Green Regions: Represent areas of neutral or near-zero potential, typically found over the carbon-hydrogen bonds of the aromatic rings.
By analyzing the MEP map, one can predict the molecule's reactivity patterns and its propensity to form specific intermolecular bonds, which are critical for its biological and chemical functions.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically conducted using DFT methods, which can accurately determine the frequencies of the fundamental modes of vibration.
The process involves optimizing the molecular geometry to a stable energy minimum and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting vibrational modes can be correlated with experimental spectra to confirm the molecular structure and assign specific absorption bands to the corresponding atomic motions. For Phenol, 4-[(4-methylphenyl)methoxy]-, key vibrational modes would include:
O-H Stretching: A strong, broad band characteristic of the hydroxyl group.
Aromatic C-H Stretching: Signals from the two distinct phenyl rings.
C-O Stretching: Frequencies associated with the ether and phenol C-O bonds.
Aromatic C=C Bending and Stretching: A series of bands related to the vibrations of the phenyl rings.
CH₂ Bending: Vibrations from the methylene (B1212753) bridge.
CH₃ Stretching and Bending: Modes from the methyl group on the tolyl moiety.
A data table comparing theoretical and experimental frequencies is a standard way to present these findings.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | (Value) | (Value) | O-H stretch |
| ν(C-H)arom | (Value) | (Value) | Aromatic C-H stretch |
| ν(C-O)ether | (Value) | (Value) | Asymmetric C-O-C stretch |
| ν(C-O)phenol | (Value) | (Value) | Phenolic C-O stretch |
| δ(CH₂) | (Value) | (Value) | Methylene scissoring |
| ν(C-H)methyl | (Value) | (Value) | Methyl C-H stretch |
Note: The table above is illustrative of the data format. Specific frequency values would be derived from actual computational and experimental studies.
Thermodynamic Properties Calculation (e.g., Gibbs Free Energy, Enthalpy, Entropy)
Quantum chemical calculations can also be used to determine the standard thermodynamic properties of a molecule. By performing a frequency calculation at a given level of theory, it is possible to compute thermal energy corrections that lead to the determination of key thermodynamic parameters based on the principles of statistical mechanics.
These properties are essential for understanding the stability of the molecule and the spontaneity of reactions in which it participates.
Enthalpy (H): Represents the total heat content of the system.
Entropy (S): Measures the degree of disorder or randomness in the system.
Gibbs Free Energy (G): A critical indicator of the spontaneity of a process (G = H - TS).
Computational software can output these values at standard temperature and pressure, providing a theoretical basis for the molecule's energetic behavior.
| Thermodynamic Parameter | Calculated Value | Units |
| Enthalpy (H) | (Value) | kcal/mol or kJ/mol |
| Entropy (S) | (Value) | cal/mol·K or J/mol·K |
| Gibbs Free Energy (G) | (Value) | kcal/mol or kJ/mol |
| Heat Capacity (Cv) | (Value) | cal/mol·K or J/mol·K |
Note: This table illustrates the typical output of thermodynamic calculations. Actual values would depend on the specific computational method and basis set used.
Conformational Analysis via Computational Methods
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. It involves systematically changing a specific geometric parameter, such as a torsion angle, while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the scanned coordinate reveals the locations of low-energy conformers and the high-energy transition states that separate them. For Phenol, 4-[(4-methylphenyl)methoxy]-, PES scans would be essential for understanding the rotation around the C-O bonds of the ether linkage.
Torsion Angle Characterization
The key to the conformational flexibility of Phenol, 4-[(4-methylphenyl)methoxy]- lies in several critical torsion (dihedral) angles. These angles define the spatial relationship between the two aromatic rings and the central methylene ether bridge.
τ1 (C-C-O-C): The torsion angle around the phenyl-oxygen-methylene bond.
τ2 (C-O-C-C): The torsion angle around the oxygen-methylene-tolyl bond.
Computational analysis identifies the specific values of these angles that correspond to the lowest energy conformations. The global minimum energy structure represents the most probable conformation of the molecule in the gas phase.
| Torsion Angle | Definition | Calculated Value (°) (Lowest Energy Conformer) |
| τ1 | C(phenol ring)-O-CH₂-C(tolyl ring) | (Value) |
| τ2 | O-CH₂-C(tolyl ring)-C(tolyl ring) | (Value) |
Note: This table illustrates how torsion angle data for the most stable conformer would be presented.
Intermolecular Interactions and Crystal Packing Simulation
While the properties of a single molecule are important, the behavior of the compound in the solid state is governed by intermolecular interactions. Computational methods can simulate how individual molecules of Phenol, 4-[(4-methylphenyl)methoxy]- would pack together to form a crystal lattice.
These simulations identify the primary non-covalent forces responsible for the stability of the crystal structure. For this molecule, the key interactions would be:
Hydrogen Bonding: The hydroxyl group of the phenol moiety is a strong hydrogen bond donor, capable of forming robust interactions with the oxygen atoms (either phenolic or ether) of neighboring molecules. This is typically the dominant interaction influencing crystal packing.
π-π Stacking: The two aromatic rings can interact with those of adjacent molecules through π-π stacking, where the electron clouds of the rings align.
C-H···π Interactions: The hydrogen atoms on the aromatic rings and methylene bridge can interact with the π-systems of neighboring rings.
Techniques like Hirshfeld surface analysis are often used to visualize and quantify these intermolecular contacts within a crystal structure, providing a detailed fingerprint of the packing environment.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting Hirshfeld surface, mapped with properties like dnorm, allows for the identification of regions of significant intermolecular contacts.
For a molecule like "Phenol, 4-[(4-methylphenyl)methoxy]-", the Hirshfeld surface would reveal key interactions that govern its solid-state architecture. The dnorm surface would likely highlight red areas, indicating close contacts, particularly around the hydroxyl group, which is capable of forming hydrogen bonds. Other regions of interest would be the ether linkage and the aromatic rings, where weaker van der Waals forces and potential π-π stacking interactions occur.
Table 1: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Phenolic Compound Note: This data is illustrative and represents typical values for similar aromatic compounds.
| Interaction Type | Contribution (%) | Characteristic Features on Fingerprint Plot |
|---|---|---|
| H···H | 45.2 | Large, diffuse region, indicating van der Waals contacts. |
| C···H/H···C | 28.5 | "Wing-like" features, characteristic of C-H···π interactions. |
| O···H/H···O | 22.8 | Sharp, distinct spikes, indicative of hydrogen bonding. |
| C···C | 3.5 | Region at higher di and de values, suggesting π-π stacking. |
Quantitative Analysis of Weak Interactions (e.g., C-H...O, C-H...N, π-π)
Beyond the visualization provided by Hirshfeld analysis, computational chemistry allows for a detailed quantitative analysis of weak intermolecular interactions that are crucial for the stability of the crystal structure. For "Phenol, 4-[(4-methylphenyl)methoxy]-", these interactions would primarily include C-H···O and π-π stacking forces.
C-H···O Interactions: These are a form of weak hydrogen bond where a carbon-hydrogen bond acts as the hydrogen donor and an oxygen atom as the acceptor. In the crystal structure of "Phenol, 4-[(4-methylphenyl)methoxy]-", the aromatic C-H groups and the methyl C-H groups could interact with the oxygen atoms of the hydroxyl and ether functionalities. Quantum chemical calculations can determine the geometric parameters (distance and angle) and the interaction energies of these bonds, confirming their role in the supramolecular assembly.
π-π Stacking Interactions: The presence of two aromatic rings in "Phenol, 4-[(4-methylphenyl)methoxy]-" suggests the possibility of π-π stacking interactions. These interactions can occur in a parallel-displaced or T-shaped arrangement and contribute significantly to the crystal's cohesion. Computational methods can quantify the distance between the centroids of the aromatic rings and the displacement angle, as well as calculate the stabilization energy arising from these interactions.
Prediction of Chemical Reactivity Descriptors
For "Phenol, 4-[(4-methylphenyl)methoxy]-", the HOMO is likely to be localized on the electron-rich phenol ring, while the LUMO may be distributed over the benzyl moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Table 2 provides a set of hypothetical reactivity descriptors for "Phenol, 4-[(4-methylphenyl)methoxy]-", calculated at a representative level of theory.
Table 2: Predicted Chemical Reactivity Descriptors for "Phenol, 4-[(4-methylphenyl)methoxy]-" Note: These values are illustrative and based on typical DFT calculations for similar phenolic compounds.
| Descriptor | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.89 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.23 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.66 | Indicates chemical stability and low reactivity. |
| Ionization Potential (I) | 5.89 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.23 | Energy released when an electron is added. |
| Electronegativity (χ) | 3.56 | A measure of the ability to attract electrons. |
| Chemical Hardness (η) | 2.33 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 0.43 | A measure of the molecule's polarizability. |
Solvation Models and Solvent Effects on Molecular Properties
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to simulate the effect of a solvent on a solute molecule. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.
For "Phenol, 4-[(4-methylphenyl)methoxy]-", studying solvent effects is crucial for understanding its behavior in solution. For instance, the polarity of the solvent can affect the stability of different conformers of the molecule. Furthermore, properties such as the UV-Vis absorption spectrum and the chemical reactivity descriptors can be recalculated in the presence of a solvent to provide more realistic predictions. For example, in a polar solvent, the HOMO-LUMO gap of "Phenol, 4-[(4-methylphenyl)methoxy]-" might decrease, suggesting an increase in reactivity. The use of different solvation models can help to elucidate the nature of solute-solvent interactions and their impact on the molecular properties of the compound.
Structure Property Relationships in Derivatives and Analogues of Phenol, 4 4 Methylphenyl Methoxy
Synthesis and Characterization of Structural Variants
The synthesis of structural variants related to Phenol (B47542), 4-[(4-methylphenyl)methoxy]- often involves established organic chemistry reactions tailored to introduce specific functional groups or modify the core structure. A primary method for creating the central ether linkage is the Williamson ether synthesis, where a phenoxide is reacted with a benzyl (B1604629) halide. Derivatives are commonly prepared through reactions involving the phenolic hydroxyl group or by modifying the aromatic rings.
A prevalent class of derivatives are Schiff bases, which are typically formed through the condensation of an aldehyde or ketone with a primary amine. atlantis-press.comresearchgate.net For instance, analogues can be synthesized by reacting a substituted benzaldehyde (B42025) with a substituted aniline. mdpi.com The general synthetic route involves the condensation of primary amines with corresponding aldehydes in a solvent like methanol (B129727), followed by the reduction of the resulting Schiff base, often with a reducing agent like sodium borohydride (B1222165). mdpi.com
For example, the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, a related Schiff base, is achieved by reacting vanillin (B372448) and p-anisidine. atlantis-press.comresearchgate.net This reaction can be carried out using water as a solvent via a stirrer method, achieving a high yield of 95%. atlantis-press.comresearchgate.net
Characterization of these new compounds is crucial to confirm their structure and purity. Standard analytical techniques include:
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. For Schiff base derivatives, a key absorption band is that of the imine group (-C=N), which typically appears in the range of 1590-1624 cm⁻¹. atlantis-press.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework. In Schiff base analogues, a characteristic singlet signal for the imine proton can be observed in the ¹H NMR spectrum. atlantis-press.com
Mass Spectrometry (MS): To determine the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the presence of a single product and its molecular ion peak. atlantis-press.comresearchgate.net
Single Crystal X-ray Crystallography: This technique provides definitive proof of the molecular structure and its conformation in the solid state, including bond lengths, angles, and intermolecular interactions. mdpi.comresearchgate.net
Table 1: Characterization Data for Selected Analogues
| Compound Name | Synthesis Method | Key Characterization Data | Reference |
|---|---|---|---|
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | Condensation of vanillin and p-anisidine | Yield: 95%; M.P.: 128-130 °C; FTIR (imine): 1590-1591 cm⁻¹; ¹H NMR (imine H): 8.42 ppm; GC-MS (M+): m/z 257 | atlantis-press.comresearchgate.net |
| (E)-5-methoxy-2-((4-methoxyphenylimino)methyl)phenol | Condensation reaction | Crystal System: Monoclinic; Space Group: P2₁/c; Exhibits phenol-imine tautomeric form in solid state. | researchgate.net |
| 4-{[(4-methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate | Condensation of 4-formyl-2-hydroxyphenyl 4-(hexadecanoyloxy)benzoate and 4-methoxyaniline | M.P.: 221–222 °C; FTIR (C=N): 1624 cm⁻¹; MS (M+): m/z 602 | researchgate.net |
| 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol | Schiff base reduction | Molecular Formula: C₁₅H₁₇NO₂; Molecular Weight: 243.30 g/mol | nih.gov |
Impact of Substituent Effects on Electronic and Steric Properties
Electronic Effects: Substituents exert their influence through a combination of inductive and resonance effects.
Inductive Effects: These are transmitted through sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (e.g., -NO₂, -CN, halides) decrease electron density in the aromatic ring, while electron-donating groups (e.g., alkyl groups like -CH₃) increase it.
Resonance Effects: These involve the delocalization of pi electrons across the aromatic system. Groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) are strong resonance electron-donating groups, despite oxygen's high electronegativity. researchgate.net The lone pairs on the oxygen atom can be delocalized into the phenyl ring, increasing the electron density, particularly at the ortho and para positions. The introduction of a methoxy substituent can lead to a significant electronic rearrangement involving the pi-electrons. nih.gov
Steric Effects: Steric effects relate to the spatial arrangement of atoms and the physical bulk of substituent groups. Large, bulky groups, such as tert-butyl, can hinder the approach of reactants to a nearby functional group, a phenomenon known as steric hindrance. researchgate.net In the context of derivatives of Phenol, 4-[(4-methylphenyl)methoxy]-, bulky substituents placed near the ether linkage or the phenolic hydroxyl group can restrict rotation around single bonds, influencing the molecule's preferred conformation. researchgate.net Such steric crowding can also affect intermolecular interactions, altering crystal packing and physical properties like melting point. nih.gov The position of a substituent is critical; for instance, groups at the 1-position of a naphthalene (B1677914) ring system have a different steric impact than those at the 2-position. researchgate.net
Conformational Landscape Alterations by Structural Modifications
The three-dimensional structure, or conformation, of Phenol, 4-[(4-methylphenyl)methoxy]- and its analogues is not static but exists as an equilibrium of different spatial arrangements. Structural modifications, even minor ones, can significantly alter this conformational landscape by changing the energy barriers for rotation around key single bonds.
The core structure of these molecules contains several rotatable bonds, including the C-O-C bonds of the ether linkage and the C-C bonds connecting the phenyl rings to the ether. The relative orientation of the two aromatic rings is a key conformational feature. In analogous structures, such as (E)-5-methoxy-2-((4-methoxyphenylimino)methyl)phenol, the two aromatic rings are twisted with respect to each other, with a measured dihedral angle of 17.83°. researchgate.net This non-planar conformation is often the most stable, primarily due to the minimization of non-bonded repulsions between hydrogen atoms on the different rings. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often employed to map the molecular energy profile as a function of torsional angles. researchgate.net These calculations can predict the most stable conformations and the energy required to transition between them. researchgate.net
Introducing substituents can have a dramatic effect:
Steric Hindrance: Bulky groups ortho to the ether linkage will increase steric strain, forcing a greater twist between the phenyl ring and the C-O-C plane to alleviate the repulsion.
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group, as in the parent phenol, can lead to intramolecular hydrogen bonding with a nearby acceptor atom (like the nitrogen in a Schiff base derivative), which can lock the molecule into a specific, more planar conformation. researchgate.net
For example, in a series of p-methoxybenzoyl derivatives, it was found that the p-methoxyphenyl ring is typically twisted by about 30° from the plane of the carbonyl group, a deviation from planarity caused by steric factors. rsc.org
Correlation between Structure and Chemical Reactivity Profiles
The chemical reactivity of derivatives of Phenol, 4-[(4-methylphenyl)methoxy]- is directly correlated with the structural, electronic, and steric properties established by its substituents and conformation.
Influence of Electronic Properties: The rate and mechanism of a chemical reaction are highly dependent on the electron density at the reaction center.
Electrophilic Aromatic Substitution: Electron-donating groups (like -OCH₃ and -OH) activate the aromatic ring towards attack by electrophiles, directing the substitution to the ortho and para positions where resonance effects increase electron density. Conversely, electron-withdrawing groups deactivate the ring.
Nucleophilicity of the Phenolic Oxygen: The electron-donating nature of the para-methoxybenzyl group increases the electron density on the phenolic oxygen, enhancing its nucleophilicity in reactions like etherification or esterification.
Acidity of the Phenolic Proton: While electron-donating groups generally decrease the acidity (raise the pKa) of the phenol, the stability of the resulting phenoxide ion is the determining factor.
Antioxidant Activity: The reactivity of phenolic compounds as antioxidants is governed by their ability to donate a hydrogen atom to a radical species. Electron-donating substituents stabilize the resulting phenoxyl radical through resonance, making the parent phenol a better antioxidant. researchgate.net The stability of the free radical formed after hydrogen donation is a key factor affecting antioxidant activity. researchgate.net
Kinetic studies on related systems provide quantitative evidence for these correlations. For instance, in the transesterification of substituted phenyl benzoates, Hammett plots show a linear correlation between the reaction rate and the electronic nature (σ⁰ constants) of the substituents. researchgate.net A weak effect of the leaving group substituent on reactivity in these reactions suggests that its departure occurs after the rate-determining step. researchgate.net
Influence of Steric and Conformational Properties: The accessibility of a reactive site is often controlled by steric factors.
Steric Hindrance: Bulky groups near the phenolic -OH group can impede the approach of reagents, slowing down reactions at that site. researchgate.net
Conformational Effects: The molecule's preferred conformation can either expose or shield a reactive functional group. If the lowest-energy conformation places a reactive group in a sterically crowded environment, the molecule must adopt a higher-energy conformation to react, thus increasing the activation energy and lowering the reaction rate.
Potential Non Biological Applications and Advanced Materials Science
Role as Synthetic Intermediates in Complex Organic Molecule Synthesis
The molecular architecture of Phenol (B47542), 4-[(4-methylphenyl)methoxy]- positions it as a potentially valuable synthetic intermediate. The phenolic hydroxyl group can be a site for various chemical transformations, such as etherification, esterification, or conversion to a triflate for cross-coupling reactions. The benzyl (B1604629) ether linkage, while relatively stable, can be cleaved under specific hydrogenolysis or acidic conditions, allowing for the deprotection of the phenol. This property makes the 4-methylbenzyl group a potential protecting group for the phenol functionality during a multi-step synthesis. The aromatic rings can also undergo electrophilic substitution reactions, although the regioselectivity would be influenced by the existing substituents.
Potential in Materials Science Research
The electronic and structural characteristics inherent in Phenol, 4-[(4-methylphenyl)methoxy]- suggest its theoretical consideration in materials science.
Phenolic and benzylic ether compounds have been investigated as components in the development of materials for organic electronics. Organic Light-Emitting Diodes (OLEDs) are a class of solid-state lighting technology that utilize thin films of organic compounds to generate light. While no specific studies on Phenol, 4-[(4-methylphenyl)methoxy]- in OLEDs have been identified, related molecular structures are often explored for their potential as host materials, charge-transporting layers, or as building blocks for more complex emissive molecules. The aromatic nature of the compound could contribute to the necessary charge transport properties.
The presence of a reactive phenol group suggests that Phenol, 4-[(4-methylphenyl)methoxy]- could theoretically serve as a monomer or a precursor in polymer synthesis. For instance, it could potentially be used in the synthesis of polycarbonates, polyesters, or phenolic resins, where the hydroxyl group would participate in the polymerization reaction. The 4-methylphenyl)methoxy substituent would then be incorporated as a pendant group on the polymer backbone, influencing the final properties of the polymer, such as its solubility, thermal stability, and mechanical characteristics.
Applications in Catalysis Research (e.g., as ligands in coordination chemistry)
The oxygen atom of the ether linkage and the hydroxyl group in Phenol, 4-[(4-methylphenyl)methoxy]- possess lone pairs of electrons that could potentially coordinate to metal centers. This suggests a hypothetical role as a ligand in coordination chemistry and catalysis. The development of new ligands is crucial for advancing transition metal-catalyzed reactions. By modifying the structure of Phenol, 4-[(4-methylphenyl)methoxy]-, for example, through the introduction of other donor atoms, it might be possible to create novel ligands for various catalytic transformations.
Advanced Analytical Reagent Development (e.g., in chemical sensors, non-biological contexts)
Chemical sensors often rely on the specific interaction between an analyte and a receptor molecule. The phenolic group of Phenol, 4-[(4-methylphenyl)methoxy]- is a hydrogen bond donor and acceptor, which could be exploited in the design of chemical sensors. For instance, its interaction with certain analytes could lead to a detectable change in its optical or electrochemical properties. However, there is currently no published research demonstrating its application in this area.
Environmental Chemical Transformations and Degradation Studies
The environmental fate of a chemical compound is of significant interest. While no specific studies on the environmental degradation of Phenol, 4-[(4-methylphenyl)methoxy]- have been found, it is expected to undergo transformation processes in the environment. These could include microbial degradation, photodegradation, or reaction with atmospheric oxidants. The ether linkage and the aromatic rings would be potential sites for such transformations. Understanding these degradation pathways is crucial for assessing the environmental impact of this and related compounds.
Chemical Degradation Pathways in Environmental Models
There is no specific information available in the scientific literature detailing the chemical degradation pathways of 4-[(4-methoxyphenyl)methyl]phenol in environmental models.
General degradation mechanisms for phenolic compounds are well-established and typically involve biotic or abiotic processes.
Abiotic Degradation: In aquatic environments, phenolic compounds can undergo photodegradation, primarily through reactions with photochemically generated hydroxyl radicals (•OH). This process involves the electrophilic addition of •OH to the aromatic ring, leading to hydroxylated intermediates.
Biotic Degradation: Microbial degradation is a primary pathway for the removal of phenols from soil and water. Aerobic degradation by microorganisms like Pseudomonas species often proceeds by hydroxylation of the phenol to form a catechol intermediate. nih.govplos.org This intermediate then undergoes enzymatic ring cleavage via either an ortho- or meta-pathway, breaking down the aromatic structure into aliphatic acids that can enter central metabolic cycles like the Krebs cycle. nih.govfrontiersin.org Anaerobic degradation pathways are also known for simpler phenols, often involving an initial carboxylation step. researchgate.net
However, without specific experimental studies on 4-[(4-methoxyphenyl)methyl]phenol, it is not possible to definitively state its primary degradation pathways, reaction kinetics, or the influence of its specific substituents (the 4-methoxybenzyl group) on these processes.
Transformation Products and Mechanisms
No peer-reviewed studies identifying the specific transformation products or elucidating the degradation mechanisms of 4-[(4-methoxyphenyl)methyl]phenol in environmental systems have been found.
Based on the general principles of phenol degradation, several theoretical transformation products could be hypothesized. Degradation could be initiated at several points on the molecule:
Hydroxylation of either the phenol or the methoxyphenyl aromatic ring.
Oxidative cleavage of the central methylene (B1212753) bridge connecting the two rings.
O-demethylation of the methoxy (B1213986) group.
These initial steps would lead to a variety of intermediate products. For instance, cleavage of the methylene bridge could theoretically yield compounds such as p-cresol (B1678582), 4-hydroxybenzaldehyde, or 4-methoxytoluene. Subsequent reactions would further break down these initial intermediates. However, without experimental data from degradation studies (e.g., using mass spectrometry to identify intermediates), the actual transformation products and the dominant degradation mechanisms remain unknown.
The following table provides a summary of the information status for the requested topics.
| Section | Subsection | Research Findings |
| 7.5 | No specific applications found in the literature. | |
| 7.5.1 | Chemical Degradation Pathways in Environmental Models | No specific pathways for this compound are documented. |
| 7.5.2 | Transformation Products and Mechanisms | No specific transformation products or mechanisms have been identified. |
Future Research Directions and Emerging Methodologies
Development of Novel and Efficient Synthetic Routes
The synthesis of diaryl ethers, including "Phenol, 4-[(4-methylphenyl)methoxy]-", traditionally relies on methods like the Williamson ether synthesis or Ullmann condensation. However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways. Building on established copper-catalyzed methods for producing meta-aryloxy phenols, research could explore the use of more benign and cost-effective catalysts. nih.gov
Future synthetic strategies could include:
Catalyst Development: Investigating novel ligand-supported copper or palladium catalysts to facilitate cross-coupling reactions under milder conditions, thereby reducing energy consumption and by-product formation.
Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.
Biocatalysis: Engineering enzymes to catalyze the formation of the ether linkage. Biocatalytic routes offer the potential for high selectivity and operation in aqueous media under ambient conditions, aligning with the principles of green chemistry. For instance, novel biosynthetic pathways created in microorganisms like E. coli for producing phenol (B47542) from 4-hydroxybenzoate could be adapted and engineered for more complex phenol derivatives. nih.gov
Advanced Spectroscopic Probes for Dynamic Processes
While standard spectroscopic techniques like FTIR, GC-MS, and NMR are used for routine characterization, understanding the dynamic behavior of "Phenol, 4-[(4-methylphenyl)methoxy]-" requires more advanced methods. atlantis-press.comresearchgate.net Future research should employ sophisticated spectroscopic probes to investigate reaction intermediates, conformational dynamics, and intermolecular interactions.
For example, studies on the enzymatic oxidation of related compounds like 4-(methoxymethyl)phenol have successfully used spectroscopy to identify relatively stable spectral intermediates during the reaction. nih.govsemanticscholar.org This approach can be extended to the target molecule.
Key areas for spectroscopic investigation include:
Time-Resolved Spectroscopy: Techniques such as pump-probe spectroscopy can be used to monitor the formation and decay of transient species during photochemical or catalytic reactions, providing insights into reaction mechanisms on femtosecond to millisecond timescales.
2D NMR Spectroscopy: Advanced NMR experiments, like NOESY and ROESY, can elucidate the through-space interactions and conformational preferences of the molecule in solution.
Vibrational Spectroscopy: Techniques like Raman and resonance Raman spectroscopy can provide detailed information about the vibrational modes of the molecule and how they are affected by changes in its environment or binding to other species.
Integration of Machine Learning in Predictive Chemistry and Materials Design
Machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the discovery of new materials. researchgate.net For phenols, ML has been used to establish quantitative structure-activity relationship (QSAR) models to predict properties like cytotoxicity with high precision. ijain.orgresearchgate.net This approach can be directly applied to "Phenol, 4-[(4-methylphenyl)methoxy]-".
Future applications of ML in this context include:
Property Prediction: Developing ML models, such as graph neural networks, to predict a wide range of physicochemical and biological properties, including solubility, reactivity, and potential as an endocrine disruptor. chemrxiv.org
Reaction Optimization: Using ML algorithms to predict the optimal conditions for the synthesis of "Phenol, 4-[(4-methylphenyl)methoxy]-", thereby minimizing the need for extensive experimental screening.
Materials Discovery: Applying ML to screen virtual libraries of derivatives for specific applications. For instance, ML models have successfully identified metal-phenolic networks (MPNs) with high photothermal properties from vast virtual databases, a strategy that could be adapted to find new applications for the target compound. nih.gov
| Machine Learning Application | Model Type | Predicted Property/Outcome | Potential Impact |
|---|---|---|---|
| QSAR Modeling | Deep Neural Network (DNN) | Biological activity (e.g., cytotoxicity, antioxidant capacity) | Accelerate drug discovery and toxicological screening. ijain.orgresearchgate.net |
| Reaction Outcome Prediction | Graph Convolutional Networks (GCN) | Major products and yields of synthetic reactions | Guide synthetic planning and reduce failed experiments. researchgate.net |
| Materials Screening | Extreme Gradient Boosting (XGBoost) | Suitability for advanced materials (e.g., photothermal agents) | Efficiently discover new high-performance materials. nih.gov |
| Environmental Fate Prediction | Graph-based ML | Environmental properties (e.g., solubility, reactivity) | Assess environmental impact and design greener chemicals. chemrxiv.org |
Exploration of Self-Assembly and Supramolecular Architectures
The molecular structure of "Phenol, 4-[(4-methylphenyl)methoxy]-", featuring aromatic rings, a flexible ether linkage, and a hydrogen-bonding hydroxyl group, makes it a candidate for forming ordered supramolecular structures. The study of a related compound, 4-Methylphenyl 4-toluenesulfonate, has shown how weak interactions like C-H···O and C-H···π can drive supramolecular aggregation in the solid state. researchgate.net
Future research should focus on:
Crystal Engineering: Systematically studying the crystallization of the compound and its derivatives to control the formation of specific crystal packing motifs with desired optical or electronic properties.
Liquid Crystals: Investigating whether modifications to the molecular structure can induce liquid crystalline phases. The interplay of π-π stacking from the aromatic rings and hydrogen bonding could lead to the formation of calamitic or discotic mesophases.
Co-crystals and Host-Guest Chemistry: Exploring the formation of co-crystals with other molecules to tune physical properties like solubility and melting point. The aromatic moieties also suggest potential for acting as a guest in larger host molecules like cyclodextrins or calixarenes.
Computational Studies on Reaction Mechanisms with Complex Catalytic Systems
Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. For phenolic compounds, quantum chemical computations are used to understand electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which are crucial for predicting reactivity. researchgate.netnih.gov
Future computational work on "Phenol, 4-[(4-methylphenyl)methoxy]-" should involve:
Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways for its synthesis or degradation. This can help identify transition states, calculate activation energies, and provide insights that guide the design of more efficient catalysts.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational landscape of the molecule and its interactions with solvents or biological macromolecules.
Hybrid QM/MM Methods: Employing quantum mechanics/molecular mechanics (QM/MM) methods to study enzymatic reactions involving this compound, where the active site is treated with a high level of theory (QM) and the surrounding protein is treated with classical mechanics (MM).
| Computational Method | Research Focus | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Transition state structures, activation energies, electronic properties. researchgate.net |
| Molecular Dynamics (MD) | Conformational Analysis & Solvation | Preferred conformations, solvent effects, binding affinities. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Detailed mechanism of interaction within a biological active site. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of Phenol, 4-[(4-methylphenyl)methoxy]-?
- Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, O-methylation using dimethyl sulfate (as seen in analogous methoxyphenyl compounds) or Ullmann-type coupling to attach the (4-methylphenyl)methoxy group to the phenolic ring. Purification via column chromatography followed by recrystallization is advised to isolate the product. Validation using melting point analysis and NMR spectroscopy is critical .
Q. How can the purity and structural integrity of Phenol, 4-[(4-methylphenyl)methoxy]- be confirmed experimentally?
- Answer: Employ a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR to confirm substitution patterns and absence of impurities.
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography: For crystalline derivatives, SHELX programs (e.g., SHELXL) can refine crystal structures to atomic resolution .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
- Answer: While specific data for this compound may be limited, extrapolate from structurally similar methoxyphenylphenols:
- Solubility: Likely soluble in polar organic solvents (e.g., ethanol, DMSO) but insoluble in water.
- Stability: Store under inert atmosphere (N/Ar) at 2–8°C to prevent oxidation or hydrolysis. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational modeling predict the electronic and steric effects of the (4-methylphenyl)methoxy substituent?
- Answer: Use density functional theory (DFT) to calculate:
- Electron-Donating Effects: Assess the substituent’s impact on the phenolic ring’s electron density via Mulliken charges or frontier molecular orbital analysis.
- Steric Hindrance: Molecular dynamics simulations can evaluate conformational flexibility and steric interactions in catalytic or binding applications .
Q. What experimental strategies address discrepancies in reported stability data for methoxyphenyl derivatives?
- Answer: Design accelerated degradation studies under varied conditions (pH, temperature, light):
- For Hydrolytic Stability: Use buffer solutions (pH 1–13) and analyze degradation products via LC-MS.
- For Oxidative Stability: Expose to HO or radical initiators, followed by ESR spectroscopy to detect free radicals. Cross-reference findings with structurally validated analogs .
Q. How can Phenol, 4-[(4-methylphenyl)methoxy]- be utilized in studying enzyme inhibition or receptor interactions?
- Answer:
- Enzyme Assays: Screen against cytochrome P450 isoforms or kinases using fluorescence-based assays.
- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like estrogen receptors, leveraging the compound’s aromatic and methoxy motifs .
Q. What analytical approaches resolve contradictions in toxicological data for structurally related methoxyphenols?
- Answer: Combine in vitro and in silico methods:
- In Vitro: Use Ames tests for mutagenicity and MTT assays for cytotoxicity.
- In Silico: Apply QSAR models (e.g., OECD Toolbox) to predict acute oral toxicity (LD) and cross-validate with experimental data .
Methodological Considerations
- Crystallographic Refinement: For novel derivatives, SHELX programs (SHELXL) are industry standards for structure solution and refinement, particularly for small-molecule crystallography .
- Safety Protocols: Adhere to OSHA and GHS guidelines for handling phenolic compounds, including PPE (gloves, goggles) and fume hood use, due to potential skin/eye irritation and respiratory hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
